(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone
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Overview
Description
7-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydroquinoline ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the phenylmethanone moiety: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Continuous flow reactors: for efficient heat and mass transfer.
Automated synthesis: to minimize human error and increase reproducibility.
Purification techniques: such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of a hydroxylated derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities.
Medicine
Drug development: Potential use in the development of new therapeutic agents targeting specific diseases.
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, modulating their activity. The methoxy and phenylmethanone groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Uniqueness
Structural complexity: The presence of multiple functional groups and a substituted dihydroquinoline ring.
Potential biological activity: Unique combination of functional groups may result in distinct pharmacological properties.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C20H23NO2/c1-14-13-20(2,3)21(19(22)15-8-6-5-7-9-15)18-12-16(23-4)10-11-17(14)18/h5-12,14H,13H2,1-4H3 |
InChI Key |
BGVMAPVMFQGGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2)OC)C(=O)C3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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